Cas no 1421526-04-6 (N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide)

N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide
- AKOS024545893
- 1421526-04-6
- VU0542027-1
- N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide
- N-[2-(4-METHYL-6-OXOPYRIMIDIN-1-YL)ETHYL]-2,2-DIPHENYLACETAMIDE
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide
- F6258-0228
-
- インチ: 1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26)
- InChIKey: KRAYWBSKRDIEGD-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)NCCN1C=NC(C)=CC1=O
計算された属性
- せいみつぶんしりょう: 347.16337692g/mol
- どういたいしつりょう: 347.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 61.8Ų
N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6258-0228-4mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-5μmol |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-1mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-20μmol |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-5mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-2mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-3mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-15mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-10mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6258-0228-20mg |
N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |
1421526-04-6 | 20mg |
$99.0 | 2023-09-09 |
N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamideに関する追加情報
Introduction to N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide (CAS No. 1421526-04-6)
N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activity. This compound, identified by the CAS number 1421526-04-6, has garnered attention due to its structural features and its implications in drug development. The molecule consists of a pyrimidine core appended with an acetylamide group, which suggests a broad spectrum of possible interactions with biological targets.
The pyrimidine moiety is a crucial pharmacophore in many therapeutic agents, particularly those targeting nucleic acid metabolism and replication. In recent years, there has been a surge in research focusing on derivatives of pyrimidine as they exhibit diverse pharmacological properties. The presence of a methyl group at the 4-position and an oxo group at the 6-position of the pyrimidine ring further modulates its electronic properties and reactivity, making it a promising scaffold for medicinal chemistry.
The acetylamide group at the terminal end of the molecule introduces another layer of complexity, potentially influencing both solubility and metabolic stability. This feature is particularly important in drug design, as it can affect how the compound is processed within the body. The 2,2-diphenyl moiety attached to the acetylamide provides additional hydrophobicity, which may enhance membrane permeability and improve bioavailability.
Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug discovery. Computational modeling and high-throughput screening have become indispensable tools in this endeavor. The compound N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide has been subjected to various computational analyses to predict its binding affinity to potential targets. These studies suggest that it may interact with enzymes involved in DNA repair and synthesis, which are critical pathways in cancer biology.
In vitro experiments have begun to elucidate the mechanistic aspects of this compound's action. Initial findings indicate that it may inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By modulating kinase activity, this compound could potentially disrupt aberrant signaling cascades that are often observed in tumor cells. Additionally, its ability to interfere with DNA replication and repair mechanisms makes it a candidate for development as an antineoplastic agent.
The synthesis of N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide presents unique challenges due to its complex architecture. Multi-step synthetic routes have been developed to construct the pyrimidine core and introduce the acetylamide functionality. Advances in synthetic methodologies have enabled chemists to achieve high yields and purity levels, which are essential for pharmaceutical applications.
The pharmacokinetic properties of this compound are also under investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These data are crucial for optimizing dosing regimens and predicting potential side effects. The diphenyl group's hydrophobic nature suggests that the compound may have a relatively long half-life, allowing for less frequent dosing.
Regulatory considerations play a significant role in the development of new pharmaceuticals. The safety and efficacy of N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide must be rigorously evaluated through preclinical and clinical trials before it can be approved for human use. These trials will assess both its therapeutic potential and any adverse effects that may arise from its use.
The future direction of research on this compound is likely to involve further optimization of its structure to enhance its pharmacological properties. By modifying specific functional groups or introducing new ones, scientists hope to improve its potency, selectivity, and overall safety profile. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into viable therapeutic agents.
The broader impact of compounds like N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yloctylethyl)-acetylamide> extends beyond individual drug discovery efforts. They represent the culmination of decades of research aimed at understanding fundamental biological processes and developing innovative treatments for diseases. As our knowledge base grows and technologies advance, we can expect even more sophisticated molecules like this one to emerge from pharmaceutical research pipelines.
1421526-04-6 (N-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2,2-diphenylacetamide) 関連製品
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 2230253-82-2(PKI-166 (hydrochloride))
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 92143-31-2((E)-Ceftriaxone)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)




